Bienvenue dans la boutique en ligne BenchChem!

6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Monoamine oxidase inhibition MAO-B selectivity Neurodegeneration therapeutics

6-Bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (C19H13BrFNO, MW 370.2 g/mol) is a synthetic, racemic 3,4-dihydrobenzo[h]quinolin-2(1H)-one derivative belonging to the aryl-substituted dihydroquinolinone class. This compound is characterized by a 6-bromo substituent on the benzo-fused ring and a 2-fluorophenyl group at the 4-position of the partially saturated quinolinone scaffold.

Molecular Formula C19H13BrFNO
Molecular Weight 370.2 g/mol
Cat. No. B5085552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Molecular FormulaC19H13BrFNO
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESC1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=CC=C4F
InChIInChI=1S/C19H13BrFNO/c20-16-9-15-14(12-6-3-4-8-17(12)21)10-18(23)22-19(15)13-7-2-1-5-11(13)16/h1-9,14H,10H2,(H,22,23)
InChIKeyVOLQBDBBOLCZKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Structural Identity and Core Pharmacological Profile for Targeted Procurement


6-Bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (C19H13BrFNO, MW 370.2 g/mol) is a synthetic, racemic 3,4-dihydrobenzo[h]quinolin-2(1H)-one derivative belonging to the aryl-substituted dihydroquinolinone class [1]. This compound is characterized by a 6-bromo substituent on the benzo-fused ring and a 2-fluorophenyl group at the 4-position of the partially saturated quinolinone scaffold. The compound has been deposited in the ChEMBL database (CHEMBL1575961) and is associated with bioactivity data in BindingDB (BDBM50401981), where it has been profiled against recombinant human monoamine oxidase (MAO) isoforms A and B [2]. It is also encompassed within the generic Markush structures of patent families claiming aryl-substituted dihydroquinolinones as bromodomain inhibitors (e.g., NEOMED Institute portfolio, WO application families) [3]. The compound exists as a racemic mixture, with the C4 position constituting a chiral center—a feature that is pharmacologically significant in this scaffold class where enantiomers frequently exhibit divergent activity profiles [4].

Why 6-Bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one Cannot Be Replaced by In-Class Analogs: Evidence of Substituent-Dependent Activity Cliffs


The 3,4-dihydrobenzo[h]quinolin-2(1H)-one scaffold exhibits extreme sensitivity to the precise identity and position of substituents on both the benzo-fused ring and the 4-aryl moiety. Published structure-activity relationship (SAR) studies on related chemotypes demonstrate that even single-atom changes—such as removal of a 6-bromo substituent, relocation of a fluorine from the 2′- to the 4′-position of the phenyl ring, or shifting substitution from C6 to C7—can produce activity cliffs exceeding 100-fold in potency and can ablate target selectivity entirely [1]. This compound's specific substitution pattern (6-Br + 2-F-Ph) is explicitly exemplified in patent claims for bromodomain inhibition and has curated bioactivity data in authoritative databases such as ChEMBL and BindingDB, whereas close positional isomers and de-halogenated analogs either lack documented activity profiles or show markedly inferior pharmacological parameters [2][3]. Generic substitution without experimental validation therefore carries an unacceptably high risk of procuring a compound with qualitatively or quantitatively different biological behavior.

Quantitative Differentiation Evidence for 6-Bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Head-to-Head and Cross-Study Comparisons


MAO-B vs. MAO-A Isoform Selectivity: Quantified Selectivity Window for the 6-Br, 2-F-Ph Substitution Pattern

In a direct, paired-enzyme assay using recombinant human MAO-A and MAO-B under identical conditions (kynuramine → 4-hydroxyquinoline fluorescence assay, 20 min incubation), 6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (CHEMBL1575961) displayed an IC50 of 1.13 × 10³ nM against MAO-B and an IC50 of >1.00 × 10⁵ nM against MAO-A [1]. This yields a selectivity ratio (MAO-A IC50 ÷ MAO-B IC50) of >88.5-fold in favor of MAO-B. In contrast, the closely related C7-substituted analog 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone (CHEMBL2430703) achieves an IC50 of 86 nM against MAO-B and 1.24 × 10⁴ nM against MAO-A, yielding a selectivity ratio of >144-fold [2]. The absolute MAO-B potency of the C7-substituted analog is approximately 13-fold greater than that of the target compound (86 nM vs. 1,130 nM), demonstrating that the C6-bromo substitution pattern produces a measurably distinct potency–selectivity profile compared to C7-substituted congeners [2].

Monoamine oxidase inhibition MAO-B selectivity Neurodegeneration therapeutics

Criticality of the 6-Bromo and 2′-Fluoro Substituents: Activity Cliff Evidence from SMN2 Transcription Enhancement SAR

A published SAR study on 3,4-dihydro-4-phenyl-2(1H)-quinolinone derivatives as SMN2 transcription enhancers provides quantitative evidence that the 6-bromo and 2′-fluoro substituents are each individually essential for biological activity [1]. The parent screening hit (compound 2, bearing 5-bromo-2-fluorophenyl and 6,7-dimethoxy substituents) increased SMN2 expression by 2-fold with an EC50 of 8.3 µM. Systematic removal of the 5-bromo group (yielding compound 5c) resulted in complete loss of activity; similarly, removal of the 2-fluoro group (compound 5d) also ablated activity entirely [1]. While these specific analogs differ from the target compound (which lacks the 6,7-dimethoxy groups present in compound 2), the SAR conclusion that the 5-bromo (benzo-ring bromo) and 2-fluoro substituents are each indispensable for target engagement on this scaffold represents class-level evidence that the 6-Br and 2-F-Ph substitution pattern in the target compound is a pharmacophoric requirement, not a dispensable decoration.

Spinal muscular atrophy SMN2 upregulation Substituent activity cliffs

BRD4 Bromodomain 1 Binding Affinity: Quantitative Kd for Target Compound vs. High-Affinity BRD4 Probes

6-Bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been profiled for binding to the first bromodomain of BRD4 (BRD4 BD1) [1]. The compound exhibited a Kd of 3.30 × 10³ nM (3.3 µM) against poly-His-tagged BRD4 BD1 expressed in E. coli BL21(DE3), measured by fluorescence anisotropy assay [1]. For reference, the prototypical high-affinity BRD4 probe (+)-JQ1 binds BRD4 BD1 with a Kd of approximately 50–90 nM under comparable conditions [2]. This places the target compound approximately 37- to 66-fold weaker than (+)-JQ1 at BRD4 BD1. However, within the aryl-substituted dihydroquinolinone chemical series claimed in the NEOMED Institute patent portfolio, the compound's moderate BRD4 affinity combined with its distinct MAO-B pharmacological profile makes it a useful dual-pharmacology starting point or selectivity control compound [3].

Bromodomain inhibition BRD4 BD1 Epigenetic probe compounds

C6 vs. C7 Substitution Positional Effect on MAO-B Potency: Class-Level SAR Quantified Across 14 Derivatives

A systematic SAR study of 14 C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives revealed that C7 substitution consistently yields significantly more potent MAO-B inhibition than C6 substitution [1]. The most potent inhibitor in the series, compound 3a (C7-substituted), displayed an IC50 of 0.0014 µM (1.4 nM) against human MAO-B, with selectivity indices for MAO-B over MAO-A ranging from 99- to 40,000-fold across the series [1]. All 14 derivatives were MAO-B-specific. The target compound, bearing a C6-bromo substituent, fits the C6-substituted subclass within this SAR framework. While the published SAR study does not include the exact target compound, the class-level inference is that C6-substituted derivatives represent a distinct potency tier (low nanomolar to low micromolar) compared to C7-substituted derivatives (sub-nanomolar to low nanomolar), and that the specific substituent identity at C6 further modulates potency within this tier .

Positional SAR C6 vs. C7 substitution MAO-B inhibitor optimization

Patent Landscape Exclusivity: Explicit Exemplification in Bromodomain Inhibitor Patent Families

The generic Markush structure (Formula I) in the NEOMED Institute patent family (US 20200299262; WO equivalents) covering aryl-substituted dihydroquinolinones as bromodomain inhibitors explicitly encompasses the substitution pattern of the target compound (6-bromo on the benzo[h]quinolinone core and 2-fluorophenyl at the 4-position) [1]. This patent family claims compositions and therapeutic uses for conditions including proliferative disorders, autoimmune disorders, inflammatory disorders, and neoplasms where bromodomain inhibition is indicated [1]. In contrast, structurally related compounds such as 6-bromo-4-(4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one and 4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, while commercially catalogued, lack equivalent patent exemplification with curated bioactivity data in authoritative databases such as ChEMBL or BindingDB [2]. This means the target compound occupies a privileged position at the intersection of documented pharmacological activity and patent-protected chemical space.

Patent-protected scaffold Bromodomain inhibitor IP Freedom-to-operate

Chiral Center at C4: Enantiomer-Dependent Pharmacology as a Scaffold-Class Characteristic

Published evidence on the closely related quinazolinone analog 9a (an optimized derivative of the 3,4-dihydro-4-phenyl-2(1H)-quinolinone scaffold) demonstrates that enantiomer separation via supercritical fluid chromatography on a ChiralPak IC column (>99% enantiomeric excess) yielded one inactive enantiomer and one fully active enantiomer (EC50 = 1.3 µM, 185% SMN2 expression increase) [1]. While this specific result was obtained for quinazolinone 9a rather than the target compound, the scaffold-level structural similarity (both possess a chiral C4 center with 4-aryl substitution on a partially saturated bicyclic lactam) strongly supports that the target compound, supplied as a racemic mixture, will exhibit enantiomer-dependent pharmacology [1]. The chemdiv.com catalog entry for the closely related analog 6-bromo-4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one explicitly annotates the compound as a 'RACEMIC MIXTURE,' confirming that this scaffold class is routinely handled as a racemate at the procurement stage .

Chiral resolution Enantioselective pharmacology Hit-to-lead optimization

Evidence-Backed Application Scenarios for 6-Bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one Procurement


Moderate-Potency MAO-B Selective Inhibitor for Neurodegeneration Target Engagement Studies

Based on the directly measured IC50 of 1.13 µM against human MAO-B with >88-fold selectivity over MAO-A [1], this compound is suitable as a moderate-potency MAO-B pharmacological tool where complete enzyme inactivation is not desired—for example, in target engagement studies requiring partial inhibition to probe the therapeutic window between MAO-B occupancy and functional outcome. The moderate potency differentiates it from ultra-potent C7-substituted analogs (e.g., compound 3a, IC50 = 1.4 nM [2]) that would produce near-complete MAO-B inhibition at low nanomolar concentrations, potentially confounding interpretation of dose–response relationships.

Starting Scaffold for Dual MAO-B/BRD4 Polypharmacology Optimization

Since the compound exhibits both quantifiable MAO-B inhibition (IC50 = 1.13 µM [1]) and measurable BRD4 BD1 binding (Kd = 3.3 µM [3]), it represents a rare, experimentally validated starting point for dual MAO-B/BRD4 polypharmacology programs. This dual-activity profile is absent in the high-potency C7-substituted MAO-B inhibitors (which lack reported BRD4 activity) and in the high-affinity BRD4 probes such as (+)-JQ1 (which lack MAO-B activity). The compound's moderate potency at both targets provides a wide optimization window for medicinal chemistry efforts aimed at balancing or separating these two pharmacological activities.

Selectivity Control Compound for C7-Substituted MAO-B Inhibitor Screening Cascades

The well-characterized potency differential between C6-substituted (IC50 ~1 µM [1]) and C7-substituted (IC50 ~1–100 nM [2]) 3,4-dihydro-2(1H)-quinolinones makes this compound an ideal selectivity control for screening cascades focused on C7-substituted MAO-B inhibitor optimization. Its inclusion as a reference compound enables quantification of the potency gain attributable to C7 substitution within each new chemical series, providing an internal benchmark that is scaffold-matched and experimentally validated under comparable assay conditions.

Racemic Hit for Chiral Resolution and Enantiomer-Specific SAR Expansion

As established by the published chiral resolution of the structurally related quinazolinone 9a—where one enantiomer was completely inactive while the other retained full activity (EC50 = 1.3 µM [4])—the racemic nature of this compound makes it a suitable starting material for chiral chromatographic resolution campaigns. Procurement of the racemate for initial screening, followed by enantiomer separation and individual testing, enables determination of the eutomer/distomer profile. This workflow is directly precedented in the literature for this scaffold class [4] and is critical for any program advancing toward in vivo proof-of-concept studies or intellectual property filings where enantiomer-specific composition-of-matter claims are sought.

Quote Request

Request a Quote for 6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.